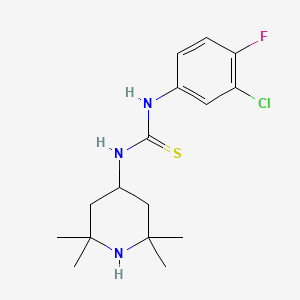![molecular formula C17H17N3S B5820575 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole, also known as MMTP, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MMTP has been found to possess various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
作用機序
The exact mechanism of action of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole exerts its biological activities through the inhibition of enzymes involved in various metabolic pathways. For example, 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been found to inhibit the activity of beta-lactamase, an enzyme that is responsible for the resistance of bacteria to beta-lactam antibiotics. 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis. 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has also been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages.
実験室実験の利点と制限
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for various assays. However, 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole also has some limitations. Its solubility in water is relatively low, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole. One potential direction is the development of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole-based drugs for the treatment of bacterial and fungal infections. Another potential direction is the investigation of the use of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole as a chemotherapeutic agent for the treatment of cancer. Furthermore, the elucidation of the exact mechanism of action of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole could provide insights into the development of new drugs with similar biological activities.
合成法
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole can be synthesized through a multistep process involving the reaction of 3-methylbenzyl chloride with thiosemicarbazide, followed by cyclization with phenylhydrazine and subsequent alkylation with methyl iodide. The resulting product is then purified using column chromatography to obtain 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole in high yield and purity.
科学的研究の応用
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition, 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been found to possess antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. It has been suggested that 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole exerts its antitumor effects through the induction of apoptosis and inhibition of cell proliferation.
特性
IUPAC Name |
4-methyl-3-[(3-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-13-7-6-8-14(11-13)12-21-17-19-18-16(20(17)2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZXNMQXDOYAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)
![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)

![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)
![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)